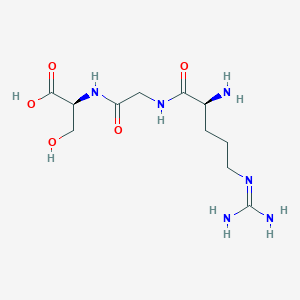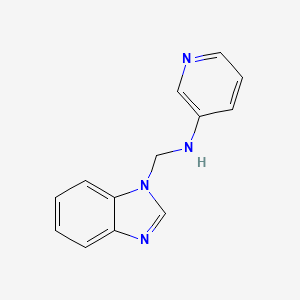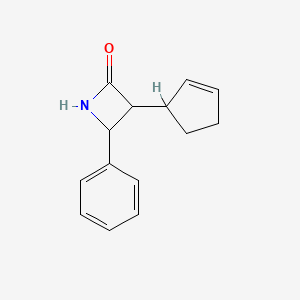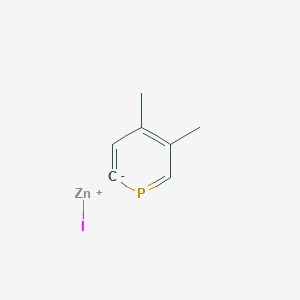![molecular formula C16H16O B12558379 [3-(Benzyloxy)prop-1-en-1-yl]benzene CAS No. 165754-26-7](/img/structure/B12558379.png)
[3-(Benzyloxy)prop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Benzyloxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C16H16O . It is characterized by a benzene ring substituted with a benzyloxy group and a prop-1-en-1-yl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)prop-1-en-1-yl]benzene typically involves the reaction of benzyl alcohol with an appropriate alkene under specific conditions. One common method is the etherification of benzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Benzyloxy)prop-1-en-1-yl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Benzyloxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential medicinal properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [3-(Benzyloxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The prop-1-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 1,3,5-tris(3-(benzyloxy)prop-1-en-1-yl)benzene
- (3-(Benzyloxy)prop-1-en-2-yl)benzene
Comparison: Compared to its analogs, [3-(Benzyloxy)prop-1-en-1-yl]benzene exhibits unique reactivity due to the position of the benzyloxy and prop-1-en-1-yl groups. This structural arrangement influences its chemical behavior and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
165754-26-7 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-phenylmethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2 |
Clé InChI |
QIKWSZVCLSUYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)



